4-(2-Tetrahydropyranyloxy)nonylamine

Description

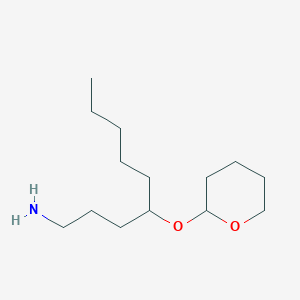

4-(2-Tetrahydropyranyloxy)nonylamine is a synthetic organic compound featuring a nine-carbon alkyl chain (nonyl group) with a tetrahydropyranyl (THP) ether protecting group at the 4-position and an amine (-NH₂) terminus. The THP group, a six-membered cyclic ether, is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions due to its stability under basic and mildly acidic conditions . This compound is likely synthesized via organometallic coupling reactions, as inferred from analogous THP-protected intermediates (e.g., zinc-mediated alkylation or cyanide-catalyzed cross-coupling) described in the literature . Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, where the amine group facilitates further functionalization (e.g., amide bond formation or Schiff base chemistry).

Properties

CAS No. |

54460-22-9 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

4-(oxan-2-yloxy)nonan-1-amine |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h13-14H,2-12,15H2,1H3 |

InChI Key |

WVMMFYVUKHYNRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCN)OC1CCCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Tetrahydropyranyloxy)nonylamine with structurally related compounds, focusing on molecular features, synthetic pathways, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity: The amine group in 4-(2-THP-Oxy)nonylamine distinguishes it from boronic acid, ester, or nucleoside analogs. This enables unique reactivity, such as nucleophilic substitution or coordination chemistry, absent in other THP-protected compounds . THP Stability: All compounds utilize the THP group for hydroxyl protection, which is cleavable under acidic conditions (e.g., HCl/MeOH). However, the amine in the target compound may require orthogonal protection (e.g., Boc or Fmoc) during synthesis to avoid side reactions .

Synthetic Pathways: Organometallic Coupling: The synthesis of Methyl 2-iodo-4-(1-oxo-7-(2-THP-Oxy)heptyl)benzoate involves zinc-copper transmetallation and THF-mediated coupling , suggesting that 4-(2-THP-Oxy)nonylamine could be synthesized via similar organozinc intermediates. Boronic Acid Synthesis: [4-(2-THP-Oxy)phenyl]boronic acid is likely prepared via Miyaura borylation, a method incompatible with the amine group due to its sensitivity to palladium catalysts .

Physicochemical Properties: Solubility: The nonyl chain in the target compound enhances lipophilicity compared to phenyl or shorter alkyl analogs, impacting its utility in hydrophobic drug delivery systems. Thermal Stability: While [4-(2-THP-Oxy)phenyl]boronic acid decomposes at 285°C , the amine derivative may exhibit lower thermal stability due to the labile N-H bond.

Applications :

- Pharmaceuticals : The amine group enables conjugation with carboxylic acids (e.g., prodrugs) or participation in heterocycle formation (e.g., piperidines) .

- Materials Science : Unlike boronic acids (used in cross-coupling) or nucleoside analogs (used in oligonucleotides), the target compound’s amine group is suited for surface functionalization or polymer synthesis.

Research Findings and Limitations

- Gaps in Data: Direct experimental data (e.g., NMR, HPLC purity) for 4-(2-THP-Oxy)nonylamine are absent in the provided evidence. Properties are inferred from structural analogs.

- Synthetic Challenges : The amine group may complicate THP deprotection, necessitating sequential deprotection strategies to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.